molecular formula C9H9NO3 B14849910 1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone

1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone

Cat. No.: B14849910
M. Wt: 179.17 g/mol
InChI Key: KZEJOXUWROOHFD-UHFFFAOYSA-N
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Description

1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone typically involves the acetylation of 6-hydroxypyridine. One common method includes the reaction of 6-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(2-Acetyl-6-hydroxypyridin-4-YL)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4,6-diacetyl-1H-pyridin-2-one

InChI

InChI=1S/C9H9NO3/c1-5(11)7-3-8(6(2)12)10-9(13)4-7/h3-4H,1-2H3,(H,10,13)

InChI Key

KZEJOXUWROOHFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)NC(=C1)C(=O)C

Origin of Product

United States

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